1-(6-Sulfanylhexyl)naphthalen-2-ol
Description
1-(6-Sulfanylhexyl)naphthalen-2-ol is a naphthalene derivative featuring a hydroxyl group at the 2-position and a sulfanylhexyl (-SC₆H₁₂) substituent at the 1-position. The hexyl chain introduces lipophilicity, which may enhance membrane permeability in biological systems or influence solubility in organic matrices. Potential applications could include coordination chemistry (due to the hydroxyl and thiol groups) or pesticidal activity, as seen in structurally related thiol-containing naphthalen-2-ol derivatives .
Properties
CAS No. |
91650-71-4 |
|---|---|
Molecular Formula |
C16H20OS |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(6-sulfanylhexyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H20OS/c17-16-11-10-13-7-4-5-8-14(13)15(16)9-3-1-2-6-12-18/h4-5,7-8,10-11,17-18H,1-3,6,9,12H2 |
InChI Key |
GVGSMZPZXQWSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCCCCCS)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Sulfanylhexyl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with a suitable sulfanylhexyl precursor. One common method is the nucleophilic substitution reaction where naphthalen-2-ol reacts with 6-bromohexanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 1-(6-Sulfanylhexyl)naphthalen-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-Sulfanylhexyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, desulfurized products.
Substitution: Esters, ethers.
Scientific Research Applications
1-(6-Sulfanylhexyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(6-Sulfanylhexyl)naphthalen-2-ol involves its interaction with molecular targets through its hydroxyl and sulfanyl groups. These functional groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological systems and affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects :
- Azo-Substituted Derivatives (e.g., 1-(2-methoxyphenylazo)-2-naphthoxy palladium complexes): These feature azo (-N=N-) linkages, enabling square-planar coordination geometries in metal complexes. Synthesis involves diazo coupling reactions, contrasting with the thiol-alkylation likely required for 1-(6-sulfanylhexyl)naphthalen-2-ol .
- Fluorinated Derivatives (e.g., SH-3 in ): The trifluoromethyl (-CF₃) group increases electron-withdrawing effects, enhancing biological toxicity compared to non-fluorinated analogs.
- Methoxy-Substituted Derivatives (e.g., 1-(6-methoxy-2-naphthyl)ethanol): Methoxy groups improve solubility in polar solvents but reduce lipophilicity compared to the sulfanylhexyl chain .
Physicochemical Properties
Hydrogen Bonding :
- The hydroxyl and sulfanyl groups in 1-(6-sulfanylhexyl)naphthalen-2-ol may form intramolecular hydrogen bonds, similar to 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, which stabilizes molecular conformations . Methoxy groups, as in 1-(6-methoxy-2-naphthyl)ethanol, primarily engage in weaker van der Waals interactions .
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